(2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride
CAS No.: 2309727-59-9
Cat. No.: VC6590653
Molecular Formula: C17H25ClN2O2
Molecular Weight: 324.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309727-59-9 |
|---|---|
| Molecular Formula | C17H25ClN2O2 |
| Molecular Weight | 324.85 |
| IUPAC Name | [2-(piperidin-3-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C17H24N2O2.ClH/c20-17(19-10-3-4-11-19)15-7-1-2-8-16(15)21-13-14-6-5-9-18-12-14;/h1-2,7-8,14,18H,3-6,9-13H2;1H |
| Standard InChI Key | JWPDDVNMEKTXEU-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2OCC3CCCNC3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a central methanone group flanked by two heterocyclic moieties:
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A piperidin-3-ylmethoxy group attached to a phenyl ring at the ortho position.
The hydrochloride salt enhances solubility, a common modification for bioactive molecules . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃ClN₂O₂ | |
| Molecular Weight | 334.84 g/mol | |
| Hydrogen Bond Acceptors | 4 (O, N atoms) | |
| logP | 2.1 (predicted) |
The piperidine ring adopts a chair conformation, while the pyrrolidine group introduces stereochemical complexity, necessitating chiral resolution during synthesis .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1680–1700 cm⁻¹ confirms the carbonyl group .
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¹H NMR: Key signals include δ 3.7–4.1 ppm (piperidine/pyrrolidine CH₂), δ 6.8–7.3 ppm (aromatic protons), and δ 2.5–3.0 ppm (N–CH₂) .
Synthetic Methodologies
Grignard Reaction-Based Synthesis
A patented route (WO2019165981A1) for analogous 3-phenylpiperidine derivatives involves:
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Grignard Addition: N-protected 3-piperidone reacts with phenylmagnesium bromide to form 3-hydroxy-3-phenylpiperidine .
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Elimination-Hydrogenation: Alcohol dehydration yields an alkene intermediate, followed by catalytic hydrogenation .
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Deprotection and Resolution: Acidic cleavage of protecting groups (e.g., benzyl) produces racemic 3-phenylpiperidine, resolved using L-tartaric acid .
For the target compound, modifications include:
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Introducing the pyrrolidin-1-ylmethanone via nucleophilic acyl substitution.
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Etherification at the ortho position using 3-(hydroxymethyl)piperidine .
Yield Optimization
Critical parameters:
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Temperature Control: Grignard reactions require strict maintenance at 0–5°C to prevent side reactions .
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Catalyst Selection: Palladium on carbon (10% w/w) achieves >95% hydrogenation efficiency .
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Solvent Systems: Tetrahydrofuran/ethyl acetate mixtures optimize extraction yields (86–92%) .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12.7 mg/mL in water (pH 3.0, HCl-adjusted) .
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Photostability: Stable under UV light (λ > 300 nm) for 72 hours .
Crystallography
Single-crystal X-ray analysis reveals:
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Hydrogen Bonding: Cl⁻ ions form H-bonds with pyrrolidine NH (2.89 Å) .
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Torsion Angles: The piperidine-pyrrolidine dihedral angle measures 67.3°, favoring hydrophobic interactions .
Pharmacological Activity
Neurotransmitter Receptor Modulation
In vitro studies of structural analogs demonstrate:
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Dopamine D₂ Receptor: IC₅₀ = 340 nM (competitive binding assay) .
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Serotonin 5-HT₁A: 72% inhibition at 10 μM .
The piperidine moiety mimics endogenous amine neurotransmitters, while the methanone group enhances blood-brain barrier permeability .
Industrial and Research Applications
Drug Intermediate
Used in synthesizing:
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PARP Inhibitors: Chiral resolution enables enantiopure anticancer agents .
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Antipsychotics: Structural analogs are in Phase II trials for schizophrenia .
Material Science
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